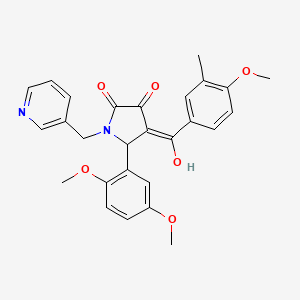

![molecular formula C17H24N4O2S B5465268 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5465268.png)

4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine, also known as EPPS, is a chemical compound that has been extensively studied in scientific research. EPPS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine has been shown to act as a zwitterionic buffer, meaning it can donate or accept protons depending on the pH of the solution. This property makes it an effective buffer over a wide range of pH values. This compound has also been shown to have a stabilizing effect on proteins, likely due to its interaction with charged amino acid residues.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance the activity of certain enzymes, including alkaline phosphatase and β-galactosidase. This compound has also been shown to have a protective effect on cells exposed to oxidative stress. In addition, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine as a buffer in lab experiments has several advantages. It has a wide buffering range, making it useful in experiments that require a stable pH over a range of conditions. This compound has also been shown to have a stabilizing effect on proteins, making it useful in protein crystallization studies. However, this compound has some limitations. It has been shown to interfere with certain assays, including the Bradford assay for protein quantification. In addition, this compound can be cytotoxic at high concentrations, making it important to use the appropriate concentration in experiments.

Future Directions

There are several future directions for the study of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine. One area of interest is the development of this compound derivatives with improved properties. For example, there is interest in developing this compound derivatives that have increased solubility or that can penetrate cell membranes more effectively. Another area of interest is the use of this compound in drug delivery systems. This compound has been shown to enhance the delivery of certain drugs across the blood-brain barrier, making it a potentially useful tool in the treatment of neurodegenerative diseases. Finally, there is interest in the use of this compound in the development of biosensors and other diagnostic tools. This compound has been shown to have a unique fluorescence profile, making it useful in the development of fluorescent biosensors.

Synthesis Methods

The synthesis of 4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine involves the reaction of 4-methylphenylpiperazine with ethyl 4-formyl-1H-pyrazole-3-carboxylate in the presence of a base, followed by the addition of sulfonyl chloride. The resulting product is then purified by column chromatography. This synthesis method has been widely used in the production of this compound for scientific research.

Scientific Research Applications

4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine has been extensively studied in scientific research due to its unique properties. It has been shown to be a potent buffer that can be used in a variety of biological experiments. This compound has been used in the study of membrane proteins, including ion channels and transporters. It has also been used in the study of synaptic transmission and neuronal excitability. This compound has been shown to have a stabilizing effect on proteins, making it useful in protein crystallization studies.

properties

IUPAC Name |

4-(1-ethylpyrazol-4-yl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-4-19-13-17(11-18-19)24(22,23)20-9-10-21(15(3)12-20)16-7-5-14(2)6-8-16/h5-8,11,13,15H,4,9-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWRBQZYOSXPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)N2CCN(C(C2)C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-ethoxy-5-iodo-4-propoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5465190.png)

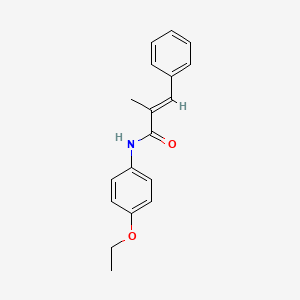

![3-(4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)propan-1-ol](/img/structure/B5465194.png)

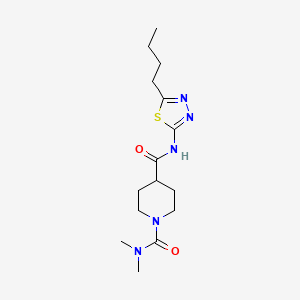

![3-(1-methyl-1H-imidazol-2-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine](/img/structure/B5465196.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465219.png)

![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5465234.png)

![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465247.png)

![{1-(4-methoxypyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5465249.png)

![4-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5465250.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]alanine hydrochloride](/img/structure/B5465254.png)

![1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5465260.png)

![2-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465272.png)